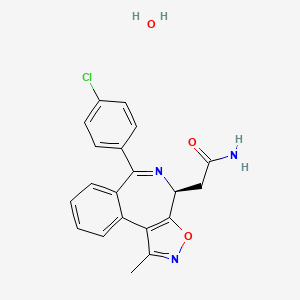
Pelabresib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelabresib, also known as CPI-0610, is a potent and selective small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown promise in the treatment of various hematologic malignancies, including myelofibrosis and lymphoma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pelabresib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to BET proteins. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure batch-to-batch consistency .
化学反应分析
Types of Reactions: Pelabresib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often under the influence of catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Pelabresib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Under clinical trials for the treatment of hematologic malignancies like myelofibrosis and lymphoma. .
作用机制
Pelabresib exerts its effects by inhibiting BET proteins, which are involved in recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and survival. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .
相似化合物的比较
Pelabresib is unique among BET inhibitors due to its high selectivity and potency. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
OTX015: A BET inhibitor with a broader spectrum of activity but potentially higher toxicity.
I-BET762: Known for its use in preclinical studies but with limited clinical data compared to this compound.
This compound stands out due to its favorable safety profile, clear pharmacokinetic/pharmacodynamic relationship, and promising clinical efficacy in ongoing trials .
属性
CAS 编号 |
1845726-14-8 |
|---|---|
分子式 |
C20H18ClN3O3 |
分子量 |
383.8 g/mol |
IUPAC 名称 |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide;hydrate |
InChI |
InChI=1S/C20H16ClN3O2.H2O/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11;/h2-9,16H,10H2,1H3,(H2,22,25);1H2/t16-;/m0./s1 |
InChI 键 |
LXMGXMQQJNULPR-NTISSMGPSA-N |
手性 SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl.O |
规范 SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


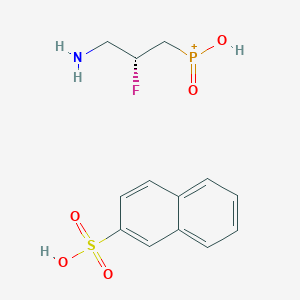
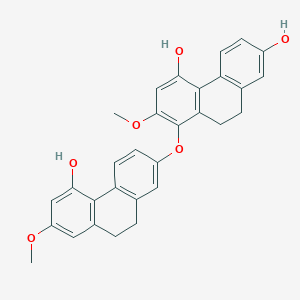
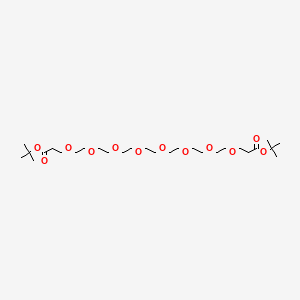

![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)

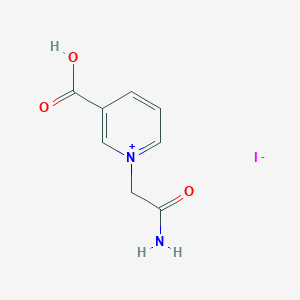

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
